molecular formula C4H11Cl2N2O2P B159025 Phosphoramide mustard CAS No. 10159-53-2

Phosphoramide mustard

Cat. No. B159025
CAS RN: 10159-53-2
M. Wt: 221.02 g/mol
InChI Key: RJXQSIKBGKVNRT-UHFFFAOYSA-N
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Description

Phosphoramide Mustard is a group of nitrogen mustard compounds substituted with a phosphoramide group or its derivatives . It is the major metabolite for Cyclophosphamide, with anticancer activity . Phosphoramide Mustard induces DNA adduct formation in ovarian granulosa cells, induces DNA damage, and elicits the ovarian DNA repair response .


Synthesis Analysis

The synthetic strategies of phosphoramides can be separated into five categories: phosphorus halides as the substrate, phosphates as the substrate, phosphorus hydrogen as the substrate, azides as the substrate, and other methods . The latest examples of these methods are provided and some representative mechanisms are also described .


Molecular Structure Analysis

Phosphoramide Mustard is a metabolite of the anti-cancer DNA-alkylating agent cyclophosphamide . The structural basis for the formation of this 1,3 cross-link was studied by molecular dynamics and quantum chemistry .


Chemical Reactions Analysis

Phosphoramide Mustard forms DNA crosslinks both between and within DNA strands at guanine N-7 positions . A thermodynamic model for the chemical reaction of Phosphoramide Mustard with either NAC or mesna was presented .


Physical And Chemical Properties Analysis

Phosphoramide Mustard is a nitrogen mustard compound . It is not only widely used in pharmaceuticals because of its excellent biological activities, but it also shows good performance in organic dyes, flame retardants, and extractors .

Scientific Research Applications

DNA Damage and Repair

Phosphoramide mustard (PM), a metabolite of the anti-cancer agent cyclophosphamide, has been studied for its effects on DNA. Research has demonstrated that PM induces DNA adduct formation, leading to DNA damage. It specifically forms NOR-G-OH, NOR-G, and G-NOR-G adducts with DNA, potentially leading to significant DNA damage. This has been observed in rat ovarian granulosa cells, where PM exposure resulted in decreased cell viability and increased markers of DNA damage, such as phosphorylated H2AX (γH2AX). The induction of genes and proteins involved in DNA repair, like ATM, PARP-1, PRKDC, XRCC6, and BRCA1, were also noted (Ganesan & Keating, 2015).

DNA Repair Response in Ovarian Cells

Another aspect of PM's impact is the initiation of the DNA repair response in ovarian cells. It has been shown to activate DNA damage repair genes early after exposure, with increased abundance of proteins like ATM, PARP1, E2F7, P73, and CASP3. This suggests that DNA damage contributes to PM's ovotoxicity, and the ovarian DNA repair response is active post-PM exposure (Ganesan & Keating, 2016).

Autophagy and Follicle Loss

PM also induces autophagy markers, and the inhibition of the mammalian target of rapamycin (mTOR) can prevent follicle loss due to PM exposure. This indicates that mTOR may play a role in PM-induced follicle loss (Madden, Thomas, & Keating, 2017).

Novel Anticancer Prodrugs

Research into novel anticancer prodrugs has led to the synthesis of sulfonyl-group containing analogues of aldophosphamide. These compounds liberate cytotoxic phosphoramide mustards via a nonenzymatic mechanism and have shown promising in vitro and in vivo antitumor activity against various tumor cell lines (Jain, Fan, Baturay, & Kwon, 2004).

Guanine-Guanine Crosslinking

PM has been compared with other alkylating agents in terms of DNA guanine-guanine crosslinking sequence specificity. Studies suggest that PM, similar to other agents, shows a preference for reacting with certain DNA sequences, contributing to its cytotoxic effects (Struck, Davis, Jr., Berardini, & Loechler, 2000).

Safety And Hazards

Phosphoramide Mustard is for R&D use only and not for medicinal, household, or other use . In case of accidental exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Phosphoramide Mustard has been widely explored over the years as a diagnostic and therapeutic marker . There is a vital need for newer agents with unique, but still effective, mechanisms of action in order to treat cancers, including those cancers that are highly aggressive and drug-resistant .

properties

IUPAC Name

amino-[bis(2-chloroethyl)amino]phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11Cl2N2O2P/c5-1-3-8(4-2-6)11(7,9)10/h1-4H2,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXQSIKBGKVNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)P(=O)(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144036
Record name Phosphoramide mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoramide mustard

CAS RN

10159-53-2
Record name Phosphoramide mustard
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10159-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoramide mustard
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010159532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoramide mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9ULD24RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,850
Citations
M Colvin, RB Brundrett, MNN Kan, I Jardine… - Cancer research, 1976 - AACR
… 7.4 only phosphoramide mustard and … phosphoramide mustard is further illustrated in Chart 2, in which increasing alkyla tion of NBP with increasing amounts of phosphoramide mustard …
Number of citations: 256 aacrjournals.org
DR Plowchalk, DR Mattison - Toxicology and applied pharmacology, 1991 - Elsevier
… was to determine if phosphoramide mustard or acrolein were … known to generate either phosphoramide mustard or acrolein in … Phosphoramide mustard cyclohexylamine salt (PMC) and …
Number of citations: 123 www.sciencedirect.com
MP Gamcsik, SM Ludeman… - Journal of medicinal …, 1993 - ACS Publications
… alkylating agent phosphoramide mustard and modelphos… 15N resonances for phosphoramide mustard displayed a single … of 170-enriched phosphoramide mustard shows little change …
Number of citations: 28 pubs.acs.org
E Watson, P Dea, KK Chan - Journal of pharmaceutical …, 1985 - Wiley Online Library
… The hydrolysis of phosphoramide mustard in sodium phosphate buffers was found to follow … phosphoramide mustard nitrogen, the major hydrolytic pathway of phosphoramide mustard …
Number of citations: 62 onlinelibrary.wiley.com
A Groehler IV, PW Villalta, C Campbell… - Chemical research in …, 2016 - ACS Publications
N,N-Bis-(2-chloroethyl)-phosphorodiamidic acid (phosphoramide mustard, PM) and N,N-bis-(2-chloroethyl)-amine (nornitrogen mustard, NOR) are the two biologically active …
Number of citations: 55 pubs.acs.org
DE Seitz, CJ Katterjohn, SM Rinzel, HL Pearce - Cancer research, 1989 - AACR
… ical reaction of phosphoramide mustard with either NAC or … 50% effective dose of phosphoramide mustard was 1.7 nK/ml;… phosphoramide mustard and protector thiols are …
Number of citations: 12 aacrjournals.org
KK Millis, ME Colvin, EM Shulman-Roskes… - Journal of medicinal …, 1995 - ACS Publications
… BothIPM and its isomer, phosphoramide mustard (PM), are produced through the activation … than that observed for phosphoramide mustard (-14.0 ppm) but much greater than shifts …
Number of citations: 22 pubs.acs.org
Q Dong, D Barsky, ME Colvin… - Proceedings of the …, 1995 - National Acad Sciences
Phosphoramide mustard-induced DNA interstrand cross-… for the formation of phosphoramide mustard-induced DNA … Phosphoramide mustard was found to cross-link dG to dG at a 5…
Number of citations: 104 www.pnas.org
YA Surya, JM Rosenfeld, BL Hillcoat - Cancer Treatment Reports, 1978 - books.google.com
… Phosphoramide mustard, formed from cyclophosphamide in vivo and in vitro, may be the active metabolite of this drug. We have found phosphoramide mustard … Phosphoramide mustard …
Number of citations: 27 books.google.com
JA Madden, PB Hoyer, PJ Devine… - Toxicology and applied …, 2014 - Elsevier
… CPA requires bioactivation to phosphoramide mustard (PM) to elicit its therapeutic effects however; in addition to being the tumor-targeting metabolite, PM is also ovotoxic. In addition, …
Number of citations: 25 www.sciencedirect.com

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